N-(2-iodophenyl)methanesulfonamide
Overview
Description
N-(2-iodophenyl)methanesulfonamide is a chemical compound that has been studied for its potential in synthesizing various heteroaromatic ring systems. It reacts with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position in a single step . This compound is part of a broader class of methanesulfonamides, which have been extensively studied for their molecular conformations, vibrational and NMR spectroscopic properties, and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of N-(2-iodophenyl)methanesulfonamide involves a palladium-catalyzed reaction with terminal acetylenes, leading to the formation of 1-methylsulfonyl-indoles. This one-step synthesis is significant as it allows for the introduction of diverse functional groups at the 2-position of the indole ring, which can be valuable in drug development and other chemical applications .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-iodophenyl)methanesulfonamide has been analyzed using various spectroscopic methods and theoretical computations. For instance, the structure of N-(2,3-dichlorophenyl)methanesulfonamide has been determined, showing that the amide hydrogen atom is positioned to potentially interact with biological receptors, which is a common feature among methanesulfonanilides . Additionally, conformational analyses have been performed to identify stable conformers and understand the molecular geometry and intramolecular interactions of related methanesulfonamide compounds .
Chemical Reactions Analysis
N-(2-iodophenyl)methanesulfonamide participates in chemical reactions that are useful for constructing complex molecular architectures. The palladium-catalyzed reaction mentioned earlier is an example of its reactivity, which is instrumental in synthesizing indole derivatives . Other methanesulfonamide compounds have been studied for their reactivity patterns, including their potential in N-acylation reactions, which are important for the development of chemoselective reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives have been investigated through experimental and theoretical methods. Vibrational spectroscopy, NMR spectroscopy, and density functional theory (DFT) calculations have been used to study the vibrational transitions, NMR chemical shifts, and molecular conformations of these compounds . Additionally, the electronic absorption, vibrational spectra, nonlinear optical properties, and thermodynamic properties of related compounds have been analyzed to understand their reactivity, stability, and potential applications . These studies provide insights into the behavior of N-(2-iodophenyl)methanesulfonamide and its analogs under various conditions.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-(2-iodophenyl)methanesulfonamide is utilized in the synthesis of heterocyclic compounds. For instance, it reacts with terminal acetylenes to yield 1-methylsulfonyl-indoles with various functional groups in a single step. This reaction demonstrates its utility in creating complex molecular structures efficiently (Sakamoto et al., 1988).
Computational Chemistry Studies
The compound has been a subject of computational chemistry studies. A Density Functional Theory (DFT) study analyzed its molecular conformation, NMR chemical shifts, and vibrational transitions. These studies provide insights into the structural and electronic properties of the molecule (Karabacak et al., 2010).
Cross-Coupling Reactions
N-(2-iodophenyl)methanesulfonamide is also significant in cross-coupling reactions. A study highlighted its use in Sonogashira cross-coupling, resulting in high-yield synthesis of complex organic compounds (Durgadas et al., 2012).
Chemoselective N-Acylation
Research has been conducted on developing chemoselective N-acylation reagents using derivatives of N-(2-iodophenyl)methanesulfonamide. These reagents are important for specific organic synthesis processes (Kondo et al., 2000).
Quantum-Chemical Calculations
Quantum-chemical calculations have been applied to derivatives of N-(2-iodophenyl)methanesulfonamide to determine their optimized state and molecular orbitals, important for understanding their chemical behavior and potential applications (Xue et al., 2022).
Structural Studies
Structural studies using X-ray diffraction have been conducted on derivatives of N-(2-iodophenyl)methanesulfonamide. These studies are crucial for understanding the crystal structure and molecular interactions, which are important in material science and pharmaceuticals (Dey et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes represent specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
N-(2-iodophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJASRWKZXTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354720 | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)methanesulfonamide | |
CAS RN |
116547-92-3 | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-iodophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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